molecular formula C7H8N4S B062580 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine CAS No. 175137-22-1

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine

Cat. No.: B062580
CAS No.: 175137-22-1
M. Wt: 180.23 g/mol
InChI Key: OYVFRPLAVKGESQ-UHFFFAOYSA-N
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Description

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H8N4S. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including antitumor, antiviral, and antibacterial properties.

Preparation Methods

The synthesis of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine typically involves the reaction of 7-methylthieno[3,2-d]pyrimidine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazino derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Scientific Research Applications

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its antitumor, antiviral, and antibacterial properties, it is being investigated for potential therapeutic applications.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydrazino-7-methylthieno[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt cellular processes, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

4-Hydrazino-7-methylthieno[3,2-d]pyrimidine can be compared with other similar compounds such as:

    4-Amino-7-methylthieno[3,2-d]pyrimidine: This compound has an amino group instead of a hydrazino group, which may result in different reactivity and biological activity.

    4-Hydrazino-6-methylthieno[3,2-d]pyrimidine: The position of the methyl group is different, which can influence the compound’s chemical properties and interactions.

    4-Hydrazino-7-ethylthieno[3,2-d]pyrimidine: The ethyl group instead of a methyl group can affect the compound’s solubility and biological activity.

This compound stands out due to its unique combination of a hydrazino group and a methyl group at specific positions on the thieno[3,2-d]pyrimidine ring, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(7-methylthieno[3,2-d]pyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-2-12-6-5(4)9-3-10-7(6)11-8/h2-3H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVFRPLAVKGESQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380578
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-22-1
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydrazinyl-7-methylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175137-22-1
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydrazino-7-methylthieno[3,2-d]pyrimidine
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